molecular formula C10H11N3O2S2 B15096624 4-(Aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 6325-24-2

4-(Aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B15096624
CAS No.: 6325-24-2
M. Wt: 269.3 g/mol
InChI Key: XESQBMDMVLRJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes an aminomethyl group, a thiazole ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with α-haloketones under acidic conditions.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the thiazole derivative.

    Sulfonamide Formation: The final step involves the reaction of the aminomethyl-thiazole derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

4-(Aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide: Unique due to its specific functional groups and structure.

    This compound Derivatives: Variants with different substituents on the thiazole or benzene rings.

    Other Thiazole-Containing Sulfonamides: Compounds with similar thiazole and sulfonamide groups but different overall structures.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6325-24-2

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O2S2/c11-7-8-1-3-9(4-2-8)17(14,15)13-10-12-5-6-16-10/h1-6H,7,11H2,(H,12,13)

InChI Key

XESQBMDMVLRJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.